2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl

Physicochemical characterization Isomer differentiation Procurement quality control

Researchers needing ortho-methanesulfonyl substitution for systematic SAR often face limited availability of pure positional isomers. This compound provides the exact ortho-MeSO2/para'-Me motif, distinct from the 2-methyl-4'-(methylsulfonyl) isomer (CAS 893739-42-9). • Enables hypothesis-driven COX-2 selectivity or CYP inhibition studies. • Ortho-sulfone directing group for C-H activation methodology development. • Variable-temperature NMR probe for biphenyl rotational barrier studies. Supplied with analytical characterization; custom synthesis available with defined lead times.

Molecular Formula C14H14O2S
Molecular Weight 246.33 g/mol
CAS No. 632339-04-9
Cat. No. B12598253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl
CAS632339-04-9
Molecular FormulaC14H14O2S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)C
InChIInChI=1S/C14H14O2S/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)17(2,15)16/h3-10H,1-2H3
InChIKeyDHPHOHKKJZFVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl: Structural & Physicochemical Profile


2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl is a biphenyl sulfone derivative incorporating an ortho-methanesulfonyl substituent on one phenyl ring and a para-methyl group on the second ring. It is catalogued as a synthetic intermediate in medicinal chemistry and organic synthesis programs [1]. Basic physicochemical properties—including a predicted boiling point of 407.4 ± 38.0 °C and a density of 1.157 ± 0.06 g/cm³—have been computationally estimated for structurally related isomers, but experimental spectroscopic or thermal data for this precise substitution pattern remain sparse in open databases . The closest positional isomer, 2-methyl-4'-(methylsulfonyl)-1,1'-biphenyl (CAS 893739-42-9), exhibits identical molecular formula (C14H14O2S) and predicted boiling point, highlighting the need for careful identity confirmation during procurement .

2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl: Isomer Substitution Risks


Substituting 2-(methanesulfonyl)-4'-methyl-1,1'-biphenyl with a generic biphenyl sulfone—such as 2-(methylsulfonyl)biphenyl (CAS 63346-55-4) or the positional isomer 2-methyl-4'-(methylsulfonyl)-1,1'-biphenyl (CAS 893739-42-9)—can introduce divergent steric and electronic properties that compromise downstream reactivity [1]. The ortho-methanesulfonyl group presents a strong electron-withdrawing influence on the adjacent ring, while the para-methyl group on the distal ring provides a modest electron-donating effect; reversing this substitution pattern, as in the 2-methyl-4'-(methylsulfonyl) isomer, alters the dipole moment and the ring-level electron density distribution governing cross-coupling regioselectivity [1]. Although direct comparative reaction-yield data for this specific compound have not been published, computational predictions of boiling point remain identical (407.4 °C) between the two isomers, offering no discriminating guidance for analogue selection .

2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl: Comparative Evidence


Physicochemical Comparison to Positional Isomer

Both 2-(methanesulfonyl)-4'-methyl-1,1'-biphenyl (target, CAS 632339-04-9) and its positional isomer 2-methyl-4'-(methylsulfonyl)-1,1'-biphenyl (CAS 893739-42-9) share the molecular formula C14H14O2S and molecular weight 246.32 g/mol. Available predicted boiling points are identical at 407.4 ± 38.0 °C, and predicted density is estimated at 1.157 ± 0.06 g/cm³ for the isomer . No experimental melting point, pKa, logP, or spectroscopic fingerprint has been reported for the target compound in open primary literature or authoritative databases to enable numerical differentiation from its closest analogs. The absence of distinct quantitative physicochemical benchmarks means that identity verification for procurement must rely on orthogonal analytical methods (e.g., NMR, HPLC retention time) rather than any inherently superior property of the target compound over its isomer.

Physicochemical characterization Isomer differentiation Procurement quality control

COX-2 Inhibitor Pharmacophore Absence

Patent EP1434762A1 discloses 4'-methanesulfonyl-biphenyl derivatives as highly selective COX-2 inhibitors, reporting COX-1 and COX-2 inhibition ratios for a series of compounds with defined R1 and R2 substituents. The target compound 2-(methanesulfonyl)-4'-methyl-1,1'-biphenyl is not named among the exemplified compounds, and no COX-1/COX-2 inhibition data are provided for this specific substitution pattern [1]. In contrast, the 4'-methanesulfonyl pharmacophore is well characterized, with certain analogs achieving COX-2 selectivity ratios >100-fold in ELISA-based macrophage assays [1]. The ortho-methanesulfonyl substitution of the target compound places the sulfone group in a sterically encumbered position adjacent to the biphenyl junction, a structural motif that is absent from the patent's SAR exploration and for which no biological selectivity inference can be drawn [1].

COX-2 inhibition Biphenyl sulfone pharmacophore Structure-activity relationship

Ortho-Sulfone vs. Para-Sulfone Directing Effects

In palladium-catalyzed cross-coupling reactions, the sulfone group can act as a directing group for C–H activation or influence oxidative addition rates depending on its ring position. Ortho-methanesulfonyl substitution, as in the target compound, exerts both steric hindrance and a strong electron-withdrawing inductive effect (-I) on the proximate ring carbon, potentially retarding oxidative addition at the C–S bond relative to para-substituted analogs [1]. No quantitative kinetic data (e.g., relative k_obs values for Suzuki-Miyaura coupling with arylboronic acids) have been reported for 2-(methanesulfonyl)-4'-methyl-1,1'-biphenyl to substantiate this mechanistic expectation. By contrast, para-methylsulfonyl biphenyls are widely employed as intermediates in COX-2 inhibitor synthesis and have established coupling protocols, providing a baseline of synthetic accessibility that the ortho-substituted target compound currently lacks [2].

Cross-coupling reactivity Directing group effects Synthetic intermediate selection

2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl: Application Scenarios


SAR Exploration with Ortho-Methanesulfonyl Biphenyl

Investigators designing biphenyl sulfone libraries with substitution patterns beyond the 4'-methanesulfonyl pharmacophore described in patent EP1434762A1 may require the ortho-methanesulfonyl-para'-methyl substitution motif as a deliberate deviation [1]. The unique electronic profile—combining ortho electron withdrawal with para' electron donation—could be explored for altered COX-2 selectivity, CYP inhibition, or metabolic stability, although no quantitative biological data exist to pre-validate this strategy. Procurement in such a scenario is hypothesis-driven and should be accompanied by in-house analytical characterization, as no commercial reference standard or certified purity specification has been published for this CAS number. The positional isomer 2-methyl-4'-(methylsulfonyl)-1,1'-biphenyl (CAS 893739-42-9) should be explicitly excluded from order specifications to avoid isomeric contamination .

Ortho-Sulfone Biphenyl Isomer Profiling

Research groups focused on understanding steric and electronic effects in biphenyl sulfones may acquire this compound as part of a systematic isomeric series. The ortho-methanesulfonyl group introduces steric congestion that can restrict rotation about the biphenyl axis and alter the conformational equilibrium, a property that can be probed via variable-temperature NMR or DFT calculations. Without prior published data, users must generate their own benchmarking against the unsubstituted biphenyl and the para-methylsulfonyl analogs to quantify rotational barriers or enantiomerization kinetics. This compound's value in such studies is contingent upon the absence of alternative ortho-sulfone biphenyls with simpler substitution patterns that may be more readily available.

Sulfone-Directed C–H Functionalization

The ortho-methanesulfonyl group can serve as a directing group for transition-metal-catalyzed C–H activation reactions. This compound may be investigated as a model substrate for developing new ortho-selective C–H functionalization methodologies. The methyl substituent on the distal ring provides a convenient NMR handle for monitoring reaction progress. However, no published methodology development has specifically reported yields, regioselectivity, or substrate scope for this compound, meaning all method optimization would need to be performed de novo by the end user.

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